Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride
Description
Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride is a chemical compound with the molecular formula C10H26Cl2N2. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Properties
CAS No. |
56971-23-4 |
|---|---|
Molecular Formula |
C10H26Cl2N2 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride |
InChI |
InChI=1S/C10H26N2.2ClH/c1-11(2,3)9-7-8-10-12(4,5)6;;/h7-10H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
ZLYVGWJOJMQRPD-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCCC[N+](C)(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-trimethyl-1-butanamine with methyl chloride in the presence of a solvent such as acetonitrile. The reaction is usually carried out at room temperature and monitored until completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ions are replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;iodide.
Scientific Research Applications
Chemistry
In chemistry, Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride is used as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the rate of reaction.
Biology
In biological research, this compound is used to study ion transport mechanisms across cell membranes. Its quaternary ammonium structure makes it useful for probing the function of ion channels and transporters.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to interact with cell membranes can be harnessed to improve the delivery of therapeutic agents.
Industry
Industrially, this compound is used in the production of surfactants and disinfectants. Its antimicrobial properties make it effective in formulations for cleaning and sanitizing products.
Mechanism of Action
The mechanism of action of Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride involves its interaction with cell membranes. The positively charged nitrogen atoms interact with the negatively charged components of the cell membrane, disrupting its structure and function. This can lead to increased permeability and eventual cell lysis. In biological systems, it can also inhibit the function of ion channels by blocking the passage of ions.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dibromide
- Hexamethonium
- Tetramethylammonium chloride
Uniqueness
Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This makes it particularly effective as a phase transfer catalyst and in disrupting cell membranes. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it versatile for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
